molecular formula C11H18O3 B14745759 Ethyl 1,3-dimethyl-2-oxocyclohexanecarboxylate CAS No. 5183-62-0

Ethyl 1,3-dimethyl-2-oxocyclohexanecarboxylate

Cat. No.: B14745759
CAS No.: 5183-62-0
M. Wt: 198.26 g/mol
InChI Key: GCKIPVBBRCOZBQ-UHFFFAOYSA-N
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Description

Ethyl 1,3-dimethyl-2-oxocyclohexanecarboxylate is an organic compound with the molecular formula C11H18O3. It is a derivative of cyclohexane, featuring a carboxylate ester group and a ketone functional group. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1,3-dimethyl-2-oxocyclohexanecarboxylate can be synthesized through the alkylation of enolate ions. The process typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale alkylation reactions using similar principles as in laboratory synthesis, with optimization for yield and purity.

Types of Reactions:

    Oxidation: The ketone group in this compound can undergo oxidation to form corresponding carboxylic acids.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Ethyl 1,3-dimethyl-2-oxocyclohexanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for ethyl 1,3-dimethyl-2-oxocyclohexanecarboxylate involves its reactivity as both an ester and a ketone. The ester group can undergo hydrolysis to form carboxylic acids, while the ketone group can participate in various nucleophilic addition reactions. These functional groups make the compound versatile in organic synthesis.

Comparison with Similar Compounds

    Ethyl 2-oxocyclohexanecarboxylate: Similar structure but lacks the 1,3-dimethyl substitution.

    Ethyl acetoacetate: Contains a similar ester and ketone functional group but with a different carbon skeleton.

    Hagemann’s ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate): Another cyclohexane derivative with different substitution patterns.

Uniqueness: Ethyl 1,3-dimethyl-2-oxocyclohexanecarboxylate is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both ester and ketone functional groups in a cyclohexane ring makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

5183-62-0

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 1,3-dimethyl-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C11H18O3/c1-4-14-10(13)11(3)7-5-6-8(2)9(11)12/h8H,4-7H2,1-3H3

InChI Key

GCKIPVBBRCOZBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC(C1=O)C)C

Origin of Product

United States

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